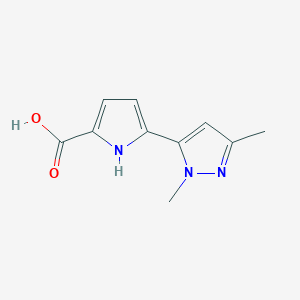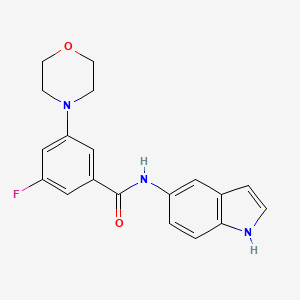![molecular formula C18H17N3O2S B14787776 8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B14787776.png)
8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused ring system that includes a pyrazole and a benzothiazine moiety, with additional functional groups that enhance its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide typically involves the formation of the fused ring system through a series of condensation and cyclization reactions. One reported method involves the elimination of water and sulfur dioxide (H2O–SO2) followed by an intramolecular ring-closing reaction . This process can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new chemical entities with diverse reactivity and properties.
Industry: The compound’s reactivity and functional group compatibility make it a candidate for use in the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been reported to act as an allosteric inhibitor of focal adhesion kinase (FAK), a protein involved in cell survival and proliferation pathways . The compound binds to a novel allosteric site within the kinase domain, disrupting ATP pocket formation and inhibiting kinase activity . This inhibition can lead to the suppression of cell cycle progression and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydropyrazolo[4,3-b]indoles: These compounds share a similar fused ring system and have been studied for their anticancer and anti-inflammatory activities.
1,2,4-Benzothiadiazine-1,1-dioxide: This scaffold has been explored for various pharmacological activities, including antimicrobial, antiviral, and antihypertensive effects.
Uniqueness
Pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide is unique due to its specific structural features and the presence of the 4-ethylphenyl and 5-methyl substituents, which contribute to its distinct reactivity and biological activity. Its ability to act as an allosteric inhibitor of FAK further distinguishes it from other similar compounds, highlighting its potential as a novel therapeutic agent.
Propriétés
Formule moléculaire |
C18H17N3O2S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
8-(4-ethylphenyl)-5-methyl-1H-pyrazolo[4,3-c][2,1]benzothiazine 4,4-dioxide |
InChI |
InChI=1S/C18H17N3O2S/c1-3-12-4-6-13(7-5-12)14-8-9-16-15(10-14)18-17(11-19-20-18)24(22,23)21(16)2/h4-11H,3H2,1-2H3,(H,19,20) |
Clé InChI |
ISXAVIPPPMJTPN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC3=C(C=C2)N(S(=O)(=O)C4=C3NN=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


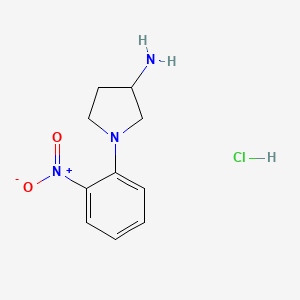
![2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)
![3-[[(4-Methoxyphenyl)methyl]thio]-L-valine](/img/structure/B14787704.png)

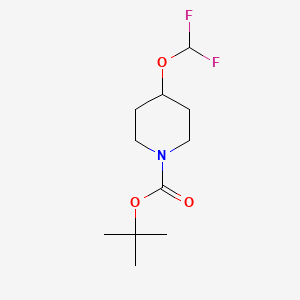
![2-amino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14787726.png)
![4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14787731.png)
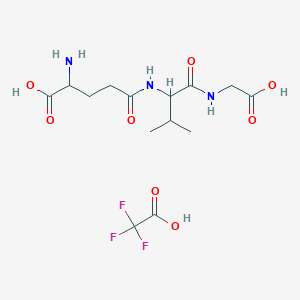
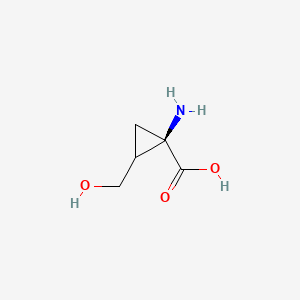
![tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14787748.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)
